molecular formula C5H4ClNO B1607104 6-Chloro-2(3H)-pyridinone CAS No. 887570-97-0

6-Chloro-2(3H)-pyridinone

Cat. No.: B1607104
CAS No.: 887570-97-0
M. Wt: 129.54 g/mol
InChI Key: NTCQDXUCTLMTLH-UHFFFAOYSA-N
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Description

Contextual Significance of Pyridinone Systems within Heterocyclic Chemistry

Pyridinones are a significant class of six-membered heterocyclic compounds that contain a nitrogen atom, an oxygen atom, and five carbon atoms. frontiersin.orgnih.gov Within heterocyclic chemistry, they are of great interest due to their versatile chemical properties and wide-ranging biological activities. hilarispublisher.com There are two primary isomeric forms, 2-pyridinones and 4-pyridinones, distinguished by the relative positions of the nitrogen atom and the carbonyl group. frontiersin.orgnih.gov These structures can also be considered as bioisosteres for other cyclic systems like amides, pyridines, and pyrimidines. frontiersin.orgnih.gov

The pyridinone scaffold is a key component in numerous natural products and synthetic molecules with pharmacological importance. hilarispublisher.com Compounds containing the pyridinone nucleus exhibit a broad spectrum of biological effects, including antitumor, antimicrobial, anti-inflammatory, and cardiotonic activities. frontiersin.orgnih.gov This has made them a focal point in medicinal chemistry research. frontiersin.orgnih.gov The ability of pyridinones to act as both hydrogen bond donors and acceptors, combined with the tunability of their physicochemical properties through synthetic modifications, makes them valuable in drug design, particularly in fragment-based approaches and as kinase hinge-binding motifs. frontiersin.orgnih.gov

The tautomerism between the pyridinone form and its corresponding hydroxypyridine form is a critical aspect of their chemistry, with the pyridinone (lactam) form generally being more stable, especially under physiological conditions. frontiersin.orgnih.govresearchgate.net This equilibrium can significantly influence their reactivity and biological function. researchgate.net The synthesis of pyridinone derivatives is often achieved through established condensation reactions, allowing for systematic structural modifications to optimize their properties for various applications. nih.govresearchgate.net

Historical Overview and Evolution of Research on Chlorinated Pyridinone Scaffolds

Research into pyridinone-based structures has a rich history, with early interest stemming from their presence in natural products and their potential as synthetic intermediates. The introduction of halogen substituents, particularly chlorine, onto the pyridinone ring marked a significant evolution in the field, opening up new avenues for chemical transformations and pharmacological exploration.

The concept of "scaffold hopping," introduced in the late 1990s, has further propelled research into modified heterocyclic systems like chlorinated pyridinones. nih.gov This strategy involves identifying isofunctional molecules with distinctly different core structures, aiming to discover compounds with improved properties. nih.gov Chlorinated pyridinones can be seen as a result of such scaffold modifications, where the chlorine atom is introduced to modulate the electronic and steric properties of the parent pyridinone ring.

Early studies often focused on the fundamental reactivity of chlorinated pyridinones, exploring their utility in nucleophilic substitution and cross-coupling reactions. The chlorine atom serves as a good leaving group, facilitating the introduction of a wide array of functional groups at that position. This has made them valuable building blocks in organic synthesis.

More recently, research has shifted towards understanding the specific roles that the chlorine atom plays in the biological activity of these compounds. This includes its potential to form halogen bonds, which are non-covalent interactions that can influence ligand-protein binding. colab.ws The investigation of halogenated pyridinones as potential therapeutic agents has also gained momentum, with studies exploring their efficacy in various disease models.

Current Research Landscape and Emerging Trends in 6-Chloro-2(3H)-pyridinone Studies

The current research landscape for this compound and related chlorinated pyridinones is dynamic and multifaceted. A significant area of focus is their application in medicinal chemistry as scaffolds for the development of novel therapeutic agents. Researchers are actively designing and synthesizing new derivatives to target a range of diseases. For instance, pyridinone-containing compounds are being investigated as potent inhibitors for various enzymes, including those relevant to cancer and viral infections. frontiersin.orgnih.govresearchgate.net

A key emerging trend is the detailed investigation of the tautomeric equilibrium of this compound and its derivatives. researchgate.net Advanced spectroscopic techniques, such as two-dimensional infrared (2D IR) spectroscopy, coupled with computational methods like density functional theory (DFT), are being employed to accurately determine the populations of the lactam and lactim tautomers in different environments. researchgate.net Understanding this equilibrium is crucial as it directly impacts the molecule's chemical reactivity and how it interacts with biological targets.

Another significant trend is the use of this compound as a versatile synthetic intermediate. Its reactivity allows for a variety of chemical transformations, making it a valuable building block for constructing more complex molecules. For example, it can undergo reactions at the nitrogen, oxygen, and chlorinated carbon positions, providing multiple handles for synthetic diversification. sigmaaldrich.com

Furthermore, there is growing interest in the solid-state properties of this compound and its derivatives, including their crystal structures and intermolecular interactions. sigmaaldrich.com This knowledge is not only fundamental to understanding their physical properties but can also inform the design of crystalline materials with specific functionalities.

Interdisciplinary Relevance of this compound in Chemical Sciences

The study of this compound extends across multiple disciplines within the chemical sciences, highlighting its broad relevance.

In Organic and Synthetic Chemistry , it serves as a valuable building block for the synthesis of more complex heterocyclic systems. sigmaaldrich.com The chlorine atom provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the construction of diverse molecular architectures.

In Medicinal Chemistry , the chlorinated pyridinone scaffold is a "privileged structure," meaning it is a molecular framework that is recurrently found in biologically active compounds. frontiersin.orgnih.gov Researchers are actively exploring its potential in the development of new drugs for various diseases. hilarispublisher.comresearchgate.net

In Physical Chemistry , the tautomeric equilibrium between the pyridone and hydroxypyridine forms of this compound presents an interesting system for fundamental studies of isomerism and reaction dynamics. researchgate.net Spectroscopic and computational investigations provide insights into the factors governing this equilibrium.

In Materials Science , the ability of pyridinone derivatives to self-assemble through hydrogen bonding and other non-covalent interactions makes them attractive candidates for the construction of novel organic materials with tailored properties.

In Chemical Biology , this compound and its derivatives are used as chemical probes to study biological processes. By incorporating this scaffold into larger molecules, researchers can investigate enzyme mechanisms and protein-ligand interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO/c6-4-2-1-3-5(8)7-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTCQDXUCTLMTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355750
Record name 6-chloro-3H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887570-97-0
Record name 6-chloro-3H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Chloro 2 3h Pyridinone and Its Analogues

Classical Approaches to the 6-Chloro-2(3H)-pyridinone Core Synthesis

The foundational methods for constructing the this compound scaffold rely on well-established, multi-step synthetic sequences. These classical routes, primarily involving halogenation, hydrolysis, and condensation reactions, have long been the bedrock for producing this class of compounds.

Halogenation and Hydrolysis Routes for this compound Preparation

A primary classical route to this compound involves the direct halogenation of pyridine (B92270) precursors followed by hydrolysis. One such method begins with the chlorination of pyridine under UV irradiation in the presence of chlorine gas at elevated temperatures (190–210°C) to produce 2,6-dichloropyridine. researchgate.net This intermediate is then subjected to hydrolysis with a base under pressure, converting one of the chloro groups to a hydroxyl group, yielding 6-chloro-2(1H)-pyridinol, an alternative tautomeric name for this compound, with yields around 85%. researchgate.net

Another common approach is the hydrolysis of 2-halopyridines, which is a widely used procedure for the synthesis of 2-pyridones. sci-hub.se Direct hydrolysis of 2-chloropyridine (B119429) N-oxides under acidic conditions (aqueous HCl in dioxane) has been shown to provide the corresponding 2-pyridones in very high yields. sci-hub.se Similarly, the chlorination of 2-pyridone itself using reagents like phosphorus oxychloride is a standard method to generate 2-chloropyridine, a key intermediate in the synthesis of many derivatives. beilstein-journals.org

A more elaborate multi-step synthesis involves preparing a pyridone intermediate first, which is then subjected to halogenation and hydrolysis. This method provides a controlled pathway, particularly for producing pharmaceutical intermediates with high purity.

Condensation Reactions and Hantzsch-Type Pyridinone Synthesis Leading to this compound Derivatives

Condensation reactions, particularly those following a Hantzsch-type pathway, are instrumental in building the pyridinone core of various derivatives, which can then be modified to include the 6-chloro substituent. The Hantzsch pyridine synthesis is a multi-component reaction that classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia. wikipedia.orgorganic-chemistry.org This typically results in a 1,4-dihydropyridine (B1200194) (1,4-DHP) ring, which can be subsequently aromatized. wikipedia.org

A modified Hantzsch-like mechanism is employed for the synthesis of 3,4-dihydropyridones (DHPo's). nih.gov These DHPo's serve as critical starting materials for producing chlorinated derivatives. For instance, alkyl 4-aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates can be synthesized and subsequently treated with a Vilsmeier-Haack reagent (phosphorus oxychloride and dimethylformamide) to yield alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates. nih.govmdpi.com The proposed mechanism for this transformation involves the reaction of the electrophilic Vilsmeier reagent with the enolic form of the starting pyridone, followed by chlorination with POCl₃ and subsequent hydrolysis to afford the final product. mdpi.com

The following table summarizes a typical Hantzsch-like reaction to form a precursor for chlorinated pyridone derivatives.

ReactantsConditionsProduct TypeRef
Aromatic aldehyde, β-keto-ester, Meldrum's acid, Ammonium (B1175870) acetateAcetic acid, reflux4-Aryl-3,4-dihydropyridone (DHPo) nih.gov
DHPo, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF)Long reaction times (e.g., 18h) or microwave irradiationAlkyl 4-aryl-6-chloro-5-formyl-1,4-DHP mdpi.com

Modern Catalytic Strategies in this compound Synthesis

Modern synthetic chemistry has introduced a variety of catalytic methods to construct the this compound framework more efficiently and with greater atomic economy. These strategies include transition-metal-catalyzed reactions and metal-free organocatalytic pathways.

Transition-Metal-Catalyzed Annulation and Coupling Reactions for Pyridinone-Fused Systems Involving this compound

Transition-metal catalysis has become a powerful tool for the C-H activation and functionalization of pyridone rings to create complex, fused heterocyclic systems. sioc-journal.cn Palladium-catalyzed reactions are particularly prominent in this area. nih.gov For example, Pd(II)-catalyzed annulation of N-aryl-2-aminopyridines with internal alkynes can be used to construct N-(2-pyridyl)indole frameworks. nih.gov While this specific example does not directly yield a chloro-pyridinone, the underlying principle of metal-catalyzed C-H activation and cyclization is key to building pyridone-fused structures. sioc-journal.cnnih.gov

The pyridyl nitrogen can act as a directing group, facilitating the metal-catalyzed C-H activation on an adjacent aryl ring, followed by cyclization to form fused systems like 11H-pyrido[2,1-b]quinazolin-11-ones. nih.gov Such strategies, which often involve palladium, rhodium, or copper catalysts, provide direct and atom-economical routes to a diverse range of N-heterocycles derived from a pyridone or aminopyridine core. nih.govbeilstein-journals.org The development of these methods allows for the creation of functionalized pyridones through unconventional retrosynthetic pathways. nih.gov

Catalyst SystemReaction TypeProduct TypeRef
Pd(OAc)₂, CO gasCarbonylative intramolecular cyclization11H-Pyrido[2,1-b]quinazolin-11-ones nih.gov
Pd(MeCN)₂Cl₂, CuCl₂, O₂Annulation of N-aryl-2-aminopyridines with alkynesN-(2-pyridyl)indole frameworks nih.gov
Cu(OAc)₂, Cs₂CO₃, O₂C-N bond formation with arylboronic acidsPyrido[1,2-a]benzimidazoles beilstein-journals.org

Organocatalytic and Metal-Free Synthetic Pathways to this compound Derivatives

In a push towards greener and more sustainable chemistry, organocatalytic and metal-free synthetic routes have gained significant attention. acs.org An efficient transition-metal-free strategy has been developed for the selective O-arylation of 2-pyridones using diaryliodonium salts. researchgate.net This reaction is particularly effective for substituted pyridones, and it has been noted that 6-chloro-2-pyridone serves as an excellent precursor in this process. The presence of the substituent at the C6-position sterically favors the formation of O-arylation products over N-arylation. researchgate.net The resulting 6-chloro-2-aryloxypyridines can then undergo dehalogenation to access unsubstituted 2-aryloxypyridines, demonstrating the utility of the chloro-substituent as a synthetic handle. researchgate.net

Organocatalysis, using small organic molecules as catalysts, has also been employed to construct pyridone-related structures. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), an organic base, has been used to catalyze the one-pot, two-component reaction between N-methylbarbituric acid and arylglyoxalmonohydrates to produce symmetric pyrano[2,3-d:6,5-d']dipyrimidinones. scispace.com While not a direct synthesis of the target compound, this demonstrates the power of organocatalysis in facilitating annulation reactions to build complex heterocyclic scaffolds under mild and environmentally friendly conditions. scispace.com

Multi-Component Reactions in the Construction of this compound Frameworks

Multi-component reactions (MCRs), where three or more reactants combine in a single operation, offer a highly efficient and atom-economical pathway to complex molecules like pyridone derivatives. researchgate.netfrontiersin.org These reactions reduce the number of synthetic steps and purification processes, aligning with the principles of green chemistry. frontiersin.org

The Hantzsch synthesis, as mentioned earlier, is a classic example of an MCR. wikipedia.org A notable application of MCRs in this context is the four-component reaction (4-CR) used to synthesize 3,4-dihydropyridones (DHPo's). nih.gov This reaction typically involves an aromatic aldehyde, a β-keto-ester derivative, Meldrum's acid, and ammonium acetate. nih.gov The resulting DHPo's are versatile intermediates that can be converted into chlorinated pyridone derivatives. Specifically, the synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates relies on the initial MCR synthesis of the pyridone precursor, which is then subjected to a chloroformylation reaction. nih.govmdpi.com This two-step process, starting with an MCR, provides an efficient route to highly functionalized, chlorinated dihydropyridine (B1217469) frameworks.

The following table outlines the general scheme for an MCR leading to precursors for 6-chloro-pyridinone derivatives.

Reaction TypeReactantsCatalyst/SolventProductRef
Four-Component Hantzsch-like ReactionAromatic aldehyde, β-keto-ester, Meldrum's acid, Ammonium acetateAcetic Acid4-Aryl-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate (DHPo) nih.gov
Three-Component Reaction2-Aminopyridines, Aldehyde, Potassium Cyanide (KCN)ChCl-ureaAminopyridine derivatives researchgate.net
One-pot, Three-Component CondensationNIITP, Aldehydes, Carboxylic acidsNot specified2-substituted-5-hydroxyalkyl-1,3,4-oxadiazoles researchgate.net

Stereoselective and Regioselective Synthesis of this compound Analogues

The precise control over the arrangement of atoms and functional groups in three-dimensional space (stereoselectivity) and at specific positions within a molecule (regioselectivity) is paramount in modern synthetic chemistry, particularly for producing complex molecules with specific biological activities. While methods for the simple synthesis of pyridinones are established, achieving high levels of selectivity in the synthesis of this compound analogues requires more sophisticated strategies.

Regioselectivity:

A primary challenge in the functionalization of pyridinone rings is controlling the regioselectivity of reactions like alkylation. The 2-pyridinone scaffold has two primary nucleophilic sites: the nitrogen atom (N1) and the exocyclic oxygen atom (O2). Regioselective synthesis aims to direct incoming electrophiles to one of these sites preferentially.

Recent research has demonstrated that nanoparticle catalysts can achieve high regioselectivity in the alkylation of related cyclic amide systems. For instance, a study on the alkylation of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one, an analogue containing the chloro-substituted pyridone core, found that silver nanoparticles effectively catalyze O-alkylation. researchgate.net When reacting equimolar amounts of the quinolinone with 2-chloro-3-(chloromethyl)quinolines in dimethyl sulfoxide (B87167) (DMSO) under reflux, the reaction proceeded with high regioselectivity to yield the O-alkylated product, 1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanones. researchgate.net In contrast, iron nanoparticles have been shown to direct the reaction towards N-alkylation for other heterocyclic systems like 4(3H)-pyrimidone. researchgate.net This catalyst-controlled regioselectivity represents a significant advancement, providing a switchable method to obtain either N- or O-alkylated pyridone analogues.

Another approach to regioselectivity involves metal-free cascade reactions. For example, the synthesis of 6-(2-chlorophenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile demonstrates regiocontrol in the construction of the pyridone ring itself from acyclic precursors. mdpi.com

Stereoselectivity:

Achieving stereoselectivity is crucial when introducing chiral centers into the pyridinone structure. This is often accomplished by using chiral starting materials or through asymmetric catalysis. A short synthesis of 5,6-dihydro-5-hydroxy-2(1H)-pyridone was achieved starting from the chiral amino acid L-serine, demonstrating the use of a chiral pool starting material to control the stereochemistry of the final product. researchgate.net

More complex strategies involve advanced cycloaddition reactions. A highly stereoselective synthesis of complex 6/7/6-fused heterocyclic systems has been developed using an internal redox reaction followed by an inverse electron-demand hetero-Diels-Alder (IEDHDA) reaction. rsc.org This method allows for the one-pot construction of intricate architectures with multiple stereocenters, achieving good to excellent diastereoselectivity. rsc.org While applied to a different system, the principles of this highly controlled reaction sequence are applicable to the development of stereoselective routes for advanced this compound analogues containing multiple chiral centers.

The following table summarizes examples of synthesized analogues where regioselectivity or stereoselectivity were key considerations.

Compound NameSynthetic ApproachKey FeatureYieldReference
1-{1-[2-chloroquinolin-3-yl)methoxy]-6-chloro-4-phenylquinolin-3-yl}ethanonesO-alkylation using silver nanoparticlesHigh regioselectivity for O-alkylation over N-alkylationNot specified researchgate.net
6-(2-chlorophenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileMetal-free cascade reactionRegiocontrolled ring formation67% mdpi.com
6-(2,4-dichlorophenyl)-1-methyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrileMetal-free cascade reactionRegiocontrolled ring formation58% mdpi.com
6/7/6-fused heterocyclesInternal redox/inverse electron-demand hetero-Diels-Alder reactionHigh stereoselectivity (good to excellent diastereoselectivity)Good rsc.org
5,6-dihydro-5-hydroxy-2(1H)-pyridoneSynthesis from L-serine via Horner-Emmons olefinationStereocontrol derived from a chiral pool starting materialNot specified researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes to this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and its analogues, several sustainable strategies have been developed, focusing on alternative energy sources, solvent-free conditions, and efficient catalytic systems.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. An eco-friendly, microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates has been reported. mdpi.com This method utilizes the Vilsmeier-Haack reagent (POCl₃, DMF) under microwave conditions, significantly cutting down the reaction time from the 18 hours required for classical heating to mere minutes, while still achieving moderate to high yields. mdpi.com This approach simplifies work-up procedures and reduces or eliminates the need for bulk solvents. mdpi.com

Solvent-Free and Catalytic Reactions:

A significant goal of green chemistry is to minimize the use of volatile organic solvents. Several methodologies for synthesizing pyridone derivatives under solvent-free conditions have been developed. One such method employs basic aluminum oxide (Al₂O₃) as a recyclable, heterogeneous catalyst for the multicomponent reaction of enaminones with ethyl 2-cyanoacetate. researchgate.net This reaction proceeds efficiently without any solvent, offering advantages of short reaction times, high yields, and environmental friendliness. researchgate.net Similarly, other syntheses of 3-cyano-2-pyridones have been achieved by reacting enaminonitriles with primary amines under solvent-free conditions, again highlighting the efficiency and green credentials of this approach. scirp.org

Multicomponent reactions (MCRs) are inherently atom-economical and are considered a cornerstone of green synthesis. The synthesis of 3,4-dihydro-2-pyridone derivatives has been achieved via a one-pot, four-component reaction under solvent-free conditions using SiO₂-Pr-SO₃H as an efficient and reusable catalyst, with reported yields between 78-93%. nih.gov

One-Pot Procedures:

Combining multiple reaction steps into a single "one-pot" procedure reduces the need for intermediate purification steps, thereby saving solvents, reagents, and time. A one-pot, two-step synthesis for 6-amino-2-pyridone-3,5-dicarbonitriles has been developed that proceeds first under solvent-free conditions and is then refluxed in a minimal amount of methanol (B129727). nih.gov This strategy streamlines the synthesis of complex pyridone analogues while adhering to green chemistry principles. nih.gov

The following table details various green synthetic approaches for pyridone analogues.

Synthetic ApproachKey Green PrincipleConditions/CatalystAdvantagesReference
Microwave-assisted chloroformylationAlternative energy source, reduced reaction timeMicrowave irradiation, Vilsmeier-Haack reagentElimination of solvent, low energy consumption, rapid mdpi.com
Multicomponent synthesis of 2-pyridonesSolvent-free, catalysisBasic Al₂O₃, no solventEnvironmentally friendly, high yields, short reaction times researchgate.net
Synthesis of 3-cyano-2-pyridonesSolvent-freeReaction of enaminonitriles with primary aminesHigh yields, environmentally benign scirp.org
Four-component synthesis of 3,4-dihydro-2-pyridonesSolvent-free, multicomponent reactionSiO₂-Pr-SO₃H catalystHigh product yields (78-93%), easy handling, short times nih.gov
One-pot, two-step synthesis of 6-amino-2-pyridonesAtom economy, reduced wasteSolvent-free followed by reflux in methanolSimplified procedure, minimal solvent use nih.gov

Reactivity and Transformational Chemistry of 6 Chloro 2 3h Pyridinone

Electrophilic and Nucleophilic Substitution Reactions on the 6-Chloro-2(3H)-pyridinone Ring

The electronic nature of the pyridinone ring dictates its susceptibility to either electrophilic or nucleophilic attack. The C3 and C5 positions are electron-rich, favoring reactions with electrophiles, while the C4 and C6 positions are electron-deficient, making them targets for nucleophiles. nih.govrsc.org

Reactivity of the C6-Chlorine Atom in Displacement and Coupling Reactions

The chlorine atom at the C6 position of this compound is a key site for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution:

The electron-deficient nature of the C6 position, enhanced by the adjacent carbonyl group, makes the chlorine atom susceptible to displacement by nucleophiles. nih.govrsc.org This reactivity allows for the introduction of a wide range of functional groups. For instance, studies have shown that the chlorine atom can be displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate the corresponding 6-substituted-2(3H)-pyridinones. beilstein-journals.org The reaction of 6-chloro-N-methyl-2-pyridone with sodium deuteroxide in heavy water results in its hydrolysis to the corresponding hydroxypyridinone. nih.gov

Cross-Coupling Reactions:

This compound and its derivatives are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively, providing access to a diverse array of functionalized pyridinones.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloro-substituted pyridinone with a boronic acid or its ester in the presence of a palladium catalyst and a base. It has been successfully employed to introduce aryl and heteroaryl groups at the C6 position. semanticscholar.orgmdpi.comwhiterose.ac.uk

Buchwald-Hartwig Amination: This method allows for the formation of C-N bonds by coupling the chloropyridinone with amines. It has been used to synthesize 6-amino-2(3H)-pyridinone derivatives. evitachem.comrsc.orgresearchgate.net

Table 1: Examples of Coupling Reactions with this compound Derivatives
Reaction TypeCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-MiyauraArylboronic acidPd(OAc)₂, ligand, base6-Aryl-2(3H)-pyridinone semanticscholar.orgmdpi.com
Buchwald-HartwigAminePd catalyst, ligand, base6-Amino-2(3H)-pyridinone rsc.orgresearchgate.net

Reactivity at the Carbonyl (C2) and Nitrogen (N1) Centers of this compound

The carbonyl group and the nitrogen atom within the pyridinone ring also exhibit distinct reactivity.

Reactivity of the Carbonyl Group:

The carbonyl group at the C2 position can undergo reactions typical of ketones. For instance, it can be a target for nucleophilic attack. While the endocyclic nature of the carbonyl group influences its reactivity, it can participate in condensation reactions. acs.org

Reactivity of the Nitrogen Atom:

The nitrogen atom in the 2(3H)-pyridinone tautomer is an amide nitrogen and generally less nucleophilic than the nitrogen in pyridine (B92270). However, it can undergo alkylation under certain conditions. The outcome of N- versus O-alkylation of 2-pyridone salts can be influenced by factors such as the solvent and the counter-ion. researchgate.net Treatment of pyridine N-oxide with acetic anhydride (B1165640) can lead to the formation of 2-acetoxypyridine, which upon hydrolysis, yields the 2-pyridone tautomer. stackexchange.com

Carbon-Hydrogen (C-H) Functionalization of this compound and Related Pyridones

Direct C-H functionalization has emerged as a powerful tool for modifying the pyridinone core, offering a more atom-economical approach compared to traditional cross-coupling methods that require pre-functionalized substrates. nih.govscispace.com

Directed C-H Activation Methodologies on Pyridinone Rings

Directing groups can be utilized to achieve site-selective C-H activation at specific positions on the pyridinone ring. By temporarily installing a directing group on the nitrogen atom, it is possible to direct a metal catalyst to a specific C-H bond, most commonly at the C6 position. nih.govsemanticscholar.org

Various transition metals, including rhodium and manganese, have been employed in these directed C-H functionalization reactions. nih.govbeilstein-journals.orgchemrxiv.org For example, rhodium-catalyzed C-H borylation has been developed to introduce a boryl group at the C6 position, which can then be further functionalized. scispace.com Similarly, manganese-catalyzed C-H alkylation has been reported for the selective introduction of alkyl groups at the C6 position. chemrxiv.org

Table 2: Directed C-H Activation of Pyridinone Rings
Catalyst SystemDirecting Group StrategyPosition FunctionalizedType of FunctionalizationReference
Rhodium(III)Pyridyl group on N1C6Borylation, Arylation semanticscholar.orgbeilstein-journals.org
Manganese(I)Pyridyl group on N1C6Alkylation chemrxiv.org
Copper(II)Pyridyl group on N1C6Thiolation nih.gov

Radical-Mediated C-H Functionalization Strategies for this compound Derivatives

Radical-mediated approaches offer an alternative pathway for the C-H functionalization of pyridinones. These methods often exhibit different regioselectivity compared to metal-catalyzed processes. Radical reactions on the 2-pyridone ring typically favor functionalization at the C3 position. nih.govrsc.org

The generation of radical species from various precursors, followed by their addition to the pyridinone ring, leads to the formation of new carbon-carbon or carbon-heteroatom bonds. For example, radical alkylation and arylation at the C3 position have been achieved using radical initiators or photoredox catalysis. nih.govrsc.org Recent developments have also explored the use of diazo compounds as radical precursors for the synthesis of functionalized pyridinone derivatives. acs.org

Derivatization and Functional Group Interconversions of this compound Analogues

The functional groups on the this compound ring can be interconverted to access a wider range of derivatives. The chlorine atom, in particular, serves as a versatile handle for such transformations.

Following nucleophilic substitution or cross-coupling reactions at the C6 position, the newly introduced functional groups can be further modified. For instance, an amino group introduced via Buchwald-Hartwig amination can be acylated or alkylated. A boryl group installed through C-H activation can be oxidized to a hydroxyl group or used in subsequent coupling reactions. evitachem.com

Synthesis of N-Substituted this compound Derivatives

The nitrogen atom of the 2-pyridone ring is a common site for substitution, allowing for the introduction of a wide range of alkyl and aryl groups. These N-substituted derivatives are valuable intermediates in the synthesis of more complex molecules. sci-hub.se

N-Alkylation:

The N-alkylation of 2-pyridones, including the 6-chloro derivative, is a fundamental transformation. sci-hub.se The outcome of alkylation reactions, specifically the ratio of N-alkylation to O-alkylation, is influenced by several factors such as the nature of the alkylating agent, the solvent, and the counter-ion of the pyridone salt. researchgate.net Generally, alkali metal salts of 2-pyridones tend to favor N-alkylation. researchgate.net

A mild and regioselective N-alkylation protocol for 2-pyridones has been developed using aqueous conditions with the aid of a surfactant to enhance solubility and reaction rates. This method demonstrates high regioselectivity for N-alkylation with various alkyl halides, including primary, benzyl, and even bulkier secondary alkyl halides. researchgate.netacs.org For instance, the reaction of this compound with alkyl halides in the presence of a base like cesium fluoride (B91410) can efficiently yield N-alkylated products. researchgate.net

ReagentConditionsProductYield (%)
Benzyl halideWater, Tween 20N-Benzyl-6-chloro-2(3H)-pyridinone>5:1 N/O ratio
Primary alkyl halideWater, Tween 20N-Alkyl-6-chloro-2(3H)-pyridinone>6:1 N/O ratio
Secondary alkyl halideWater, Tween 20N-sec-Alkyl-6-chloro-2(3H)-pyridinone>2.4:1 N/O ratio

N-Arylation:

The introduction of an aryl group at the nitrogen atom of this compound can be achieved through various methods, including copper-catalyzed Ullmann-type couplings and reactions with diaryliodonium salts. researchgate.netjst.go.jp Metal-free N-arylation of 2-pyridones using diaryliodonium salts has been shown to be highly selective, favoring N-arylation in the presence of a specific base like N,N-diethylaniline in fluorobenzene. researchgate.net In contrast, O-arylation is favored when using quinoline (B57606) in chlorobenzene. researchgate.net The steric hindrance provided by the substituent at the C6-position, such as the chloro group in this compound, can influence the selectivity between N- and O-arylation. researchgate.netthieme-connect.com

Arylating AgentBase/SolventProductSelectivity
Diaryliodonium saltN,N-Diethylaniline/FluorobenzeneN-Aryl-6-chloro-2(3H)-pyridinoneHigh N-selectivity
Diaryliodonium saltQuinoline/Chlorobenzene2-Aryloxy-6-chloropyridineHigh O-selectivity
Aryl HalideCopper CatalystN-Aryl-6-chloro-2(3H)-pyridinoneGood Yield

Construction of Ring-Fused Systems Incorporating the this compound Moiety

The this compound scaffold serves as a valuable building block for the synthesis of a variety of ring-fused heterocyclic systems. These annulation strategies often exploit the reactivity of both the pyridinone ring and its substituents.

One approach involves the use of a formyl and chloromethylene substituted 2-pyridone as a starting material. diva-portal.org This precursor, possessing two electrophilic sites, can react with various nucleophiles to construct fused five- to eight-membered heterocyclic rings. diva-portal.org For example, reaction with amines in the presence of a base like potassium carbonate leads to the formation of N-substituted pyrrole-fused 2-pyridones. diva-portal.org

Another strategy for constructing fused systems is through direct arylation reactions. whiterose.ac.uk This methodology allows for the creation of C-5-cyclised 2-pyridones while retaining the C-Cl bond, which can be further functionalized via cross-coupling reactions like the Suzuki-Miyaura coupling. whiterose.ac.uk

Furthermore, this compound derivatives can undergo cycloaddition reactions. For instance, bicyclic thiazolo-2-pyridones can react with arynes in a [4+2] cycloaddition to form complex, three-dimensional ring-fused heterocycles. nih.gov

The chlorination of 6-aryl-3-cyano-2-pyridone-4-carboxylic acid yields the corresponding 2-chloro derivative, which can be a precursor for fused systems. researchgate.net Treatment of this acid with acetyl hydrazine (B178648) can lead to a triazinopyridine derivative, while reaction with sodium azide (B81097) can afford a tetrazinopyridine derivative. researchgate.net

Reaction TypeReactantsProduct
AnnulationFormyl, chloromethylene substituted 2-pyridone, AminesN-Substituted pyrrole-fused 2-pyridones
Direct ArylationThis compound derivative, Aryl halideC-5-Cyclised 2-pyridone
[4+2] CycloadditionBicyclic thiazolo-2-pyridone, AryneThree-dimensional ring-fused heterocycle
Cyclization6-Aryl-2-chloro-3-cyano-4-pyridine carboxylic acid, Acetyl hydrazineTriazinopyridine derivative
Cyclization6-Aryl-2-chloro-3-cyano-4-pyridine carboxylic acid, Sodium azideTetrazinopyridine derivative

Transformations Involving the Pyridinone Carbonyl Group of this compound

The carbonyl group of this compound is a key site for chemical transformations, enabling the conversion of the pyridone into other heterocyclic systems or influencing the reactivity of the molecule in catalysis.

One significant transformation is the conversion of the carbonyl group to a thione group. This is typically achieved by reacting the pyridone with a thionating agent like Lawesson's reagent or phosphorus pentasulfide. nih.govthieme-connect.de For example, 2-chloropyridine-3-carboxylic acid can be converted to 2-thioxo-1,2-dihydropyridine-3-carboxylic acid by treatment with thiourea. thieme-connect.de

The carbonyl group also plays a crucial role in the catalytic activity of 6-halo-2-pyridones. nih.govrsc.org In ester aminolysis, for instance, the carbonyl oxygen acts as a Brønsted base, activating the amine nucleophile through hydrogen bonding. nih.gov The electronic properties of the pyridone ring, influenced by the halogen at the 6-position, modulate the basicity of this carbonyl group. nih.govrsc.org

Furthermore, the carbonyl group can be involved in ring-opening reactions. Iron-catalyzed reactions of 2-pyridone derivatives with Grignard reagents can lead to 1,6-addition products or, under modified conditions, to ring-opened Z,E-configured dienoic acid amides. d-nb.info In some instances, ring transformations of other heterocyclic systems can lead to the formation of 2-pyridone derivatives, where the carbonyl group is installed during the reaction sequence. mdpi.com

TransformationReagents/ConditionsProduct/Outcome
ThionationLawesson's Reagent or P4S106-Chloro-2(3H)-pyridinethione
Catalysis (Ester Aminolysis)Amine, EsterActs as a Brønsted base to activate the amine
Ring-OpeningGrignard Reagent, Iron CatalystZ,E-Dienoic acid amide

Structural and Spectroscopic Investigations of 6 Chloro 2 3h Pyridinone

Tautomeric Equilibria in 6-Chloro-2(3H)-pyridinone Systems

This compound exists in a dynamic equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. The position of this equilibrium is a critical determinant of the molecule's chemical reactivity and biological function.

The ratio of lactam to lactim tautomers of this compound in aqueous solutions has been determined using two-dimensional infrared (2D IR) spectroscopy. nih.govresearchgate.net This technique allows for the separation and identification of the distinct vibrational signatures of each tautomer. nih.gov At room temperature in D₂O, the equilibrium constant ([lactam]/[lactim]) was found to be 2.1, indicating that the lactam form is the predominant species under these conditions. nih.govresearchgate.netsemanticscholar.org

The population dynamics of the tautomers are sensitive to temperature. Studies have shown that an increase in temperature shifts the equilibrium towards the lactim form. nih.govresearchgate.net This temperature-dependent behavior can be observed through changes in the FTIR spectra, where an increase in temperature leads to a gain in the peaks corresponding to the lactim tautomer and a loss in the peaks associated with the lactam form. nih.gov

Table 1: Experimentally Determined Tautomer Equilibrium Data for this compound in D₂O

ParameterValueTechnique
Equilibrium Constant ([lactam]/[lactim]) at room temperature2.12D IR Spectroscopy
Temperature EffectPopulation of lactim tautomer increases with temperatureFTIR and 2D IR Spectroscopy

The solvent environment plays a crucial role in determining the tautomeric preference of this compound. In general, polar solvents tend to favor the lactam form, while non-polar solvents can increase the population of the lactim tautomer. For instance, in aqueous solutions, the lactam form is predominant. amazonaws.com Conversely, in a less polar solvent like tetrahydrofuran (THF), there is a noticeable shift towards the lactim form, as indicated by changes in the UV absorption spectrum. amazonaws.com This solvent-dependent tautomerism is a key factor in understanding the compound's reactivity in different chemical environments. researchgate.net

The electronic nature of substituents on the pyridinone ring also significantly influences the tautomeric equilibrium. The presence of the electron-withdrawing chlorine atom at the 6-position shifts the equilibrium towards the lactim form compared to the unsubstituted 2-pyridone. nih.gov This effect is attributed to the stabilization of the lactim tautomer through inductive effects. The interplay between solvent polarity and substituent electronics finely tunes the keto-enol balance. Generally, an increase in solvent polarity favors the keto tautomer, while decreasing the electronegativity of the substituent at the 6-position also favors the keto form.

Advanced Spectroscopic Characterization for Mechanistic and Conformational Elucidation

A variety of advanced spectroscopic techniques are employed to investigate the structure, dynamics, and reaction mechanisms of this compound and its derivatives.

Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) and 2D IR spectroscopy, has been pivotal in identifying and characterizing the lactam and lactim tautomers of this compound in solution. nih.govresearchgate.net These methods can distinguish between the two forms based on their unique vibrational frequencies, especially in the carbonyl and O-H stretching regions. nih.gov The use of 2D IR is particularly powerful as it can resolve congested spectral regions and reveal cross-peaks that definitively identify the presence of different tautomeric species. nih.govsemanticscholar.org Density functional theory (DFT) calculations are often used in conjunction with experimental spectra to aid in the assignment of vibrational modes for each tautomer. nih.govresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. nih.govnih.govtandfonline.com Dynamic NMR techniques can be used to study processes such as tautomerization and conformational changes by analyzing the temperature-dependent changes in the NMR spectra. researchgate.net These studies provide insights into the energy barriers and kinetics of these dynamic processes.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and fragmentation patterns of this compound and its derivatives. nist.govnist.gov Electron ionization mass spectrometry provides a characteristic fragmentation pattern that can be used for identification. nist.gov When coupled with gas chromatography (GC-MS), it becomes a highly sensitive method for analyzing reaction mixtures and identifying derivatization products. This is particularly useful for monitoring the progress of chemical reactions and characterizing the structures of newly synthesized compounds. copernicus.org The fragmentation pathways observed in the mass spectrum can also provide valuable information about the underlying reaction mechanisms. onlinescientificresearch.com

Solid-State Structural Analysis of this compound and its Complexes (e.g., X-ray Crystallography)

In the solid state, pyridinone derivatives typically exist in the lactam (pyridinone) tautomeric form and are known to form hydrogen-bonded dimers. This dimerization occurs through N—H···O hydrogen bonds, creating a characteristic supramolecular synthon. It is highly probable that this compound would also exhibit this hydrogen-bonded dimeric structure in its crystalline form.

While the crystal structure of the parent ligand remains elusive in the reviewed literature, the solid-state structure of its complexes has been elucidated through single-crystal X-ray diffraction. A notable example is the diosmium complex, chlorotetrakis(6-chloro-2-hydroxypyridinato)diosmium(II,III), [Os₂Cl(chp)₄], where 'chp' represents the deprotonated 6-chloro-2-hydroxypyridine ligand.

The investigation of this complex revealed a fascinating and unusual polar arrangement of the four bridging 6-chloro-2-hydroxypyridinato ligands around the diosmium core. In this structure, the pyridinone ligands coordinate to the metal centers through both the nitrogen and the exocyclic oxygen atoms, acting as bridging ligands.

Crystallographic Data for Chlorotetrakis(6-chloro-2-hydroxypyridinato)diosmium(II,III)
ParameterValue
Chemical FormulaC₂₀H₁₂Cl₅N₄O₄Os₂
Formula Weight984.9 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.038(3)
b (Å)14.152(3)
c (Å)14.333(3)
β (deg)114.99(1)
Volume (ų)2581.9(9)
Z4
Density (calculated) (g/cm³)2.53

The structural analysis of such complexes is vital for understanding the coordination chemistry of this compound and how its electronic and steric properties influence the geometry and potential reactivity of the resulting metal complexes. The use of 6-chloro-2-hydroxypyridine in the synthesis of this and other metal complexes highlights its utility as a versatile ligand in inorganic chemistry.

Theoretical and Computational Chemistry of 6 Chloro 2 3h Pyridinone

Quantum Chemical Studies on Tautomerism and Energetics of 6-Chloro-2(3H)-pyridinone

Quantum chemical calculations have been pivotal in elucidating the tautomeric relationship between this compound (the lactam form) and its isomer, 6-chloro-2-hydroxypyridine (the lactim form). These studies also provide valuable data on the molecule's intrinsic acidity and basicity in the gas phase.

Density Functional Theory (DFT) has been widely employed to investigate the tautomeric equilibrium of 2-pyridone and its derivatives. For this compound, computational studies have explored the relative stabilities of the lactam and lactim tautomers.

Synchrotron-based photoemission spectroscopy, complemented by computational analysis, has been used to determine the position of the tautomeric equilibrium in chlorine monosubstituted 2-hydroxypyridine (B17775) compounds in the gas phase. These studies indicate that for the 6-substituted compound, the lactim tautomer (6-chloro-2-hydroxypyridine) is dominant rsc.org. Conversely, in an aqueous environment (D₂O), two-dimensional infrared (2D IR) spectroscopy combined with DFT calculations showed that the lactam form, this compound, is the more prevalent tautomer, with a measured equilibrium constant ([lactam]/[lactim]) of 2.1 at room temperature researchgate.net. This shift in equilibrium highlights the significant role of the solvent environment. The equilibrium between these two forms is sensitive to the surrounding medium, with the lactam form being better stabilized in polar solvents wuxibiology.com.

DFT calculations, such as those at the B3LYP/6-311++G(2d,2p) level, are used to compute the relative energies of the tautomers, providing insights into their stability. The calculated differences in energy can then be used to estimate the equilibrium constant.

Calculated Relative Energies and Equilibrium Constants for Tautomers of 2-Pyridone Derivatives
CompoundMethodBasis SetΔE (Lactam - Lactim) (kcal/mol)SolventReference
2-Hydroxypyridine/2-PyridoneDFT wB97X-V6-311+G(2df,2p)-Cyclohexane wuxibiology.com
6-Chloro-2-pyridoneDFT--D₂O researchgate.net

Computational methods are also crucial for determining the intrinsic acidic and basic properties of molecules in the gas phase, where solvent effects are absent. The gas-phase acidity (GPA) relates to the deprotonation enthalpy, while the proton affinity (PA) is a measure of the gas-phase basicity.

Experimental mass spectrometry methods, in conjunction with computational studies, have been used to measure the acidities and proton affinities of substituted 2-pyridones nih.gov. For instance, studies on 3-chloro-2-pyridone have provided valuable data that can be used as a reference for understanding the electronic effects of the chlorine substituent on the pyridone ring nih.gov. Such studies typically involve calculating the enthalpy change for the deprotonation (for acidity) and protonation (for basicity) reactions.

The gas-phase acidity and proton affinity can be calculated using various levels of theory, with methods like G3 and G4 being known to provide consistent energetic results csic.es. These calculations can shed light on how the chlorine atom at the 6-position influences the acidity of the N-H bond and the basicity of the carbonyl oxygen.

Calculated Gas-Phase Acidity and Proton Affinity for Substituted 2-Pyridones
CompoundPropertyCalculated Value (kJ/mol)MethodReference
3-Chloro-2-pyridoneAcidity-Computational/Experimental nih.gov
3-Chloro-2-pyridoneProton Affinity-Computational/Experimental nih.gov

Mechanistic Pathway Elucidation through Computational Modeling for this compound Reactions

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can map out potential energy surfaces, identify transition states, and calculate activation barriers for various transformations.

One notable reaction of 6-chloro-2-pyridone is its photochemical electrocyclic ring opening. Irradiation of 6-chloro-2-pyridone in methanol (B129727) leads to the formation of methyl 4-cyano-3-butenoate and methyl 4-cyano-2-butenoate isomers clockss.org. Computational studies can model this photochemical process, providing insights into the excited state potential energy surfaces and the pathways leading to the observed products. Such studies can help to understand why this ring-opening is observed for the 6-halo-2-pyridones and not for the parent 2-pyridone, likely due to the influence of the halogen on the stability of the intermediates clockss.org.

Furthermore, computational methods have been used to understand the regioselectivity of C-H functionalization reactions of 2-pyridones. For instance, DFT calculations at the RB3LYP/6-31G(d) level of theory suggest that the C3-selectivity in certain radical reactions is controlled by the resonance stabilization of the intermediate and the interaction between the singly occupied molecular orbital (SOMO) of the radical and the highest occupied molecular orbital (HOMO) or lowest unoccupied molecular orbital (LUMO) of the pyridone nih.gov. The larger coefficients of both the HOMO and LUMO at the C3 position of the pyridone ring make this position more susceptible to radical attack nih.gov.

Prediction of Reactivity and Selectivity in this compound Transformations through Computational Methods

A significant application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For this compound, theoretical methods can be used to forecast the most likely sites for electrophilic or nucleophilic attack and to rationalize the outcomes of various transformations.

The electronic properties of the 2-pyridone ring, with its conjugated enone-like structure, lead to distinct electronic biases. The C3 and C5 positions are generally more electron-rich and thus more reactive towards electrophiles, while the C4 and C6 positions are more electron-deficient and susceptible to nucleophilic attack nih.gov. Computational methods can quantify these electronic effects, for example, through the calculation of atomic charges and frontier molecular orbital analysis.

Theoretical studies on related systems, such as the Ni-catalyzed selective alkenylation of pyridine (B92270), demonstrate how computational chemistry can unravel the factors controlling regioselectivity. In that case, the steric repulsion between the ligand and a Lewis acid adduct was identified as the key factor determining the preference for C4-alkenylation nih.gov. Similar computational approaches can be applied to predict the regioselectivity of reactions involving this compound, considering the electronic and steric influence of the chlorine substituent.

Solvation Effects and Intermolecular Interactions in this compound Systems from a Computational Perspective

Computational studies are invaluable for understanding how the solvent and intermolecular interactions influence the structure, properties, and reactivity of this compound.

The tautomeric equilibrium of 2-pyridones is known to be highly sensitive to the solvent environment. As mentioned earlier, while the lactim form of 6-chloro-2-hydroxypyridine is favored in the gas phase, the lactam form of this compound predominates in aqueous solution rsc.orgresearchgate.net. Computational models can simulate these solvent effects, for instance, by using implicit solvent models like the Polarizable Continuum Model (PCM) or by explicitly including solvent molecules in the calculations. These models can help to quantify the stabilization of each tautomer by the solvent.

Furthermore, this compound can participate in various intermolecular interactions, such as hydrogen bonding and halogen bonding. The crystal structure of the intermolecular complex between 2-pyridone and 6-chloro-2-hydroxypyridine reveals the nature of the hydrogen bonding between these molecules colab.ws. Computational analysis of related systems, like substituted 2-chloroquinoline (B121035) derivatives, has been used to evaluate the role of the chlorine atom in forming Cl…Cl and C-H…Cl interactions, which contribute to the supramolecular assembly in the solid state ias.ac.inresearchgate.net. Theoretical studies on this compound can similarly characterize the strength and geometry of these non-covalent interactions, providing a deeper understanding of its solid-state structure and its interactions with other molecules in solution. For example, computational studies on furo[2,3-b]pyridine (B1315467) derivatives have shown how hydrogen bonding and solvent polarity affect their spectroscopic properties, which is in good agreement with experimental data elsevierpure.comresearchgate.net.

Applications of 6 Chloro 2 3h Pyridinone in Advanced Organic Synthesis and Materials Science

6-Chloro-2(3H)-pyridinone as a Versatile Synthetic Building Block

This compound, also known as 6-chloro-2-hydroxypyridine, is a heterocyclic compound recognized for its versatility as a precursor in the synthesis of more complex molecules. lookchem.comnist.gov Its structure, featuring a reactive chlorine atom and a pyridone core, makes it a valuable intermediate in the production of a wide array of organic compounds, including pharmaceuticals and agrochemicals. lookchem.com The reactivity of the chlorine at the 6-position allows for facile substitution and cross-coupling reactions, while the pyridone ring itself can be further functionalized, establishing this compound as a key building block in synthetic chemistry.

Utilization of this compound in the Synthesis of Diverse Heterocyclic Compounds

The chemical architecture of this compound serves as a robust scaffold for the construction of a multitude of heterocyclic systems. lookchem.comresearchgate.net Its utility stems from the ability to undergo various chemical transformations to build fused-ring systems and substituted derivatives. For instance, the chlorine atom is a key functional group that can be displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Research has demonstrated its role in synthesizing multicyclic 2-pyridones and other fused heterocyclic structures. diva-portal.org A notable application is in the Vilsmeier-Haack reaction, where related 2-pyridone structures are converted into 6-chloro-5-formyl-1,4-dihydropyridine derivatives, which are themselves valuable synthetic intermediates. mdpi.com Furthermore, derivatives such as 2-amino-6-chloropyridine, which can be accessed from the parent compound, are used to synthesize a range of Schiff bases, like (4-chloro-benzylidene)-(6-chloro-pyridin-2-yl)-amine, by reacting with various aldehydes. researchgate.net These reactions highlight the compound's role as a foundational molecule for generating libraries of heterocyclic compounds with potential biological activities. researchgate.netdiva-portal.org

Table 1: Examples of Heterocyclic Synthesis from Pyridinone Scaffolds
Starting Material/ScaffoldReaction TypeProduct ClassReference
2-Pyridone DerivativeVilsmeier-Haack Chloroformylation6-chloro-5-formyl-1,4-dihydropyridines mdpi.com
2-Amino-6-chloropyridineCondensation with Aldehydes6-Chloro-pyridin-2-yl-amine Derivatives researchgate.net
Formyl and chloromethylene substituted 2-pyridoneCyclization with NucleophilesMultiring fused 2-pyridones diva-portal.org
Oxazole[4,5-b]pyridine-2(3H)-oneChlorination with N-chlorosuccinimide (NCS)6-chloro-3H-oxazole[4,5-b]pyridin-2-ones google.com

Role of this compound Motifs in C-Nucleoside and Nucleoside Analog Synthesis

The pyridone ring system is a critical component in the development of C-nucleosides, which are notable for their carbon-carbon bond between the sugar moiety and the heterocyclic base, conferring enhanced stability against enzymatic degradation compared to natural N-nucleosides. researchgate.net The 6-chloro-2-pyridone structure is a particularly effective precursor for these syntheses. A key strategy involves the Heck coupling reaction between a halogenated pyridine (B92270), such as a derivative of 6-chloro-2-pyridone, and a protected sugar glycal. researchgate.net

One documented approach converts 6-chloro-2-pyridone into a phosphorodiamidate, which then undergoes ortho-magnesiation and iodination. researchgate.net The resulting intermediate is coupled with a deoxyribose glycal via a Heck reaction to produce the 6-chloro-2-oxo(1H)-pyridin-3-yl deoxyribonucleoside. researchgate.net This product serves as a platform molecule that can be further modified through chemoselective transformations. researchgate.netrsc.org For example, by using intermediates with different halogens (e.g., 2-bromo-6-chloropyridine), palladium-catalyzed cross-coupling reactions can be directed to selectively occur at the more reactive bromine position, followed by subsequent reactions at the chlorine position. rsc.org This modular approach allows for the systematic synthesis of a library of 2,6-disubstituted pyridine C-deoxyribonucleosides, which are valuable for applications in medicinal chemistry and chemical biology. researchgate.netrsc.org

Table 2: Synthesis of Pyridone C-Nucleosides
PrecursorKey Reaction(s)ProductSignificanceReference
6-chloro-2-pyridonePhosphorodiamidation, Ortho-magnesiation, Iodination, Heck Coupling6-chloro-2-oxo(1H)-pyridin-3-yl deoxyribonucleosidePlatform for further conversion to other pyridone C-nucleosides researchgate.net
Bromo-chloro-iodopyridinesHeck Coupling, Chemoselective Cross-Coupling2,6-disubstituted pyridine C-deoxyribonucleosidesModular synthesis of a library of C-nucleoside analogs rsc.org
Pyridone analogsHeck Reaction, OxidationPyridone ribo-C-nucleosidesAccess to stable C-nucleosides for biological studies researchgate.net

Integration of this compound into Advanced Materials

The unique electronic and structural properties of the this compound scaffold make it a promising candidate for incorporation into advanced functional materials. Its potential extends to photoactive systems, sensors, and complex macromolecular structures like polymers and supramolecular assemblies. lookchem.com

Development of Photoactive Materials and Sensors Based on this compound Structures

This compound is considered a valuable precursor for creating photoactive materials and chemical sensors. lookchem.com The pyridone core is a component in certain arylazo dyes, which exhibit interesting photophysical properties suitable for dyeing polyester (B1180765) fabrics and for potential use in optical data storage technologies. arabjchem.org The synthesis of these dyes often involves pyridone derivatives, suggesting that this compound can serve as a starting point for creating new dye molecules with tailored properties. arabjchem.org The broader class of pyridine derivatives has also been recognized for its high affinity for various ions, making them effective chemosensors. researchgate.net The integration of the 6-chloro-2-pyridinone motif into larger molecular systems could therefore lead to the development of novel sensors capable of detecting specific chemical species. lookchem.comresearchgate.net

Contributions of this compound to Polymer and Supramolecular Chemistry

The this compound scaffold is also relevant in the fields of polymer and supramolecular chemistry. Related pyrrolo-pyridinone compounds have been identified as potential monomers for synthesizing specialized polymers. The ability of the pyridone unit to engage in specific, directional noncovalent interactions, such as hydrogen bonding, is crucial for its use in supramolecular chemistry. acs.org

The lactam-lactim tautomerism of the 2-pyridone ring allows it to act as both a hydrogen bond donor and acceptor, facilitating the self-assembly of molecules into well-defined, higher-order structures. acs.org For example, a pyridone-based phthalimide (B116566) "fleximer" has been shown to form extensive supramolecular networks through C–H···O and C–H···N hydrogen bonds. acs.org Furthermore, pyridone derivatives are used as ligands to construct complex coordination-driven ensembles, such as metallacycles and cages, by binding to metal centers. nih.gov The use of 3-cyano-6-methyl-2(1H)-pyridinone to create supramolecular structures with copper(I) highlights the importance of this heterocyclic core in designing complex, functional architectures. lookchem.com

Table 3: Applications in Advanced Materials
Application AreaRole of this compound StructureExample Material/SystemReference
Photoactive MaterialsPrecursor to pyridone-based dyesArylazo pyridone dyes lookchem.comarabjchem.org
SensorsPrecursor to chemosensor moleculesIon-selective chemosensors lookchem.comresearchgate.net
Polymer ChemistryMonomer for polymer synthesisSpecialized functional polymers
Supramolecular ChemistryDirects self-assembly via hydrogen bonding and coordinationPyridone-based fleximers, Metallacycles acs.orgnih.govlookchem.com

Strategies for Diversity-Oriented Synthesis Utilizing this compound as a Scaffold

Diversity-oriented synthesis (DOS) is a powerful strategy in modern chemistry that aims to efficiently generate collections of structurally diverse small molecules from a common starting material or scaffold. scispace.comnih.gov This approach is particularly valuable in drug discovery for exploring vast regions of chemical space to identify novel bioactive compounds. nih.govacs.org this compound is an excellent scaffold for DOS due to its multiple, chemoselectively addressable reactive sites.

The core principle of using this compound in DOS lies in leveraging its distinct points of reactivity as branching points for synthetic pathways. The key reactive sites include:

The Chlorine Atom: Serves as a handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) and nucleophilic aromatic substitution reactions.

The Ring Nitrogen: Can be alkylated or acylated.

The Carbonyl Group: Can participate in various carbonyl chemistry reactions.

The Pyridone Ring: Can be functionalized at other positions through electrophilic or nucleophilic attack.

A prime example of a DOS strategy is the synthesis of 2,6-disubstituted pyridine C-nucleosides. rsc.org Starting from a 2-bromo-6-chloropyridin-3-yl C-nucleoside intermediate, the synthetic route branches by first exploiting the higher reactivity of the C-Br bond in a selective cross-coupling reaction. rsc.org The remaining C-Cl bond on the product of the first reaction can then be subjected to a different transformation, such as another coupling or a nucleophilic substitution, to install a second point of diversity. rsc.org This sequential and selective functionalization of a single scaffold to produce a library of related but structurally distinct molecules is a hallmark of diversity-oriented synthesis. diva-portal.org This strategic approach allows chemists to rapidly generate molecular diversity, which is essential for the discovery of new functional molecules. acs.org

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges in 6-Chloro-2(3H)-pyridinone Chemistry

The chemistry of this compound is characterized by its utility as a versatile synthetic intermediate. Academically, its primary contribution lies in its role as a foundational scaffold for the synthesis of a diverse array of more complex heterocyclic compounds. msesupplies.com The presence of the chloro substituent and the pyridinone core provides reactive sites for various chemical transformations.

One of the most significant areas of contribution is in medicinal chemistry. The pyridinone scaffold is recognized as a "privileged structure" capable of interacting with various biological targets. msesupplies.comfrontiersin.orgnih.govnih.gov Derivatives of this compound have been investigated for a range of biological activities, including:

Antimicrobial properties : Certain derivatives have demonstrated good to moderate activity against various bacterial and fungal strains. researchgate.net

Anticancer activity : The structural framework of pyridinones is integral to compounds designed as kinase inhibitors and other anticancer agents. frontiersin.orgnih.govnih.gov

Antiviral activity : Notably, derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. acs.org

The synthesis of this compound itself has been a subject of study, with methods developed involving the hydrolysis of 2,6-dichloropyridine. researchgate.net Furthermore, the photochemical behavior of 6-chloro-2-pyridone has been explored, revealing electrocyclic ring-opening reactions that are not commonly observed in other pyridone systems. clockss.org

Despite these contributions, several challenges remain in the field:

Synthetic Methodologies : While synthetic routes exist, challenges related to expensive starting materials, harsh reaction conditions, and the formation of chlorinated by-products persist in some methods. google.com Achieving regioselective functionalization of the pyridinone ring can also be complex. researchgate.net

Reaction Control : The tautomeric nature of the 2-pyridone/2-hydroxypyridine (B17775) system can influence reactivity, and controlling the outcome of reactions such as N- vs. O-alkylation or arylation remains a significant challenge. researchgate.netresearchgate.net

Understanding Structure-Activity Relationships (SAR) : While many derivatives have been synthesized and tested, a deeper, more predictive understanding of the SAR for various biological targets is still needed to guide the rational design of more potent and selective compounds. frontiersin.orgnih.gov

Emerging Research Avenues and Untapped Potential for this compound Derivatives

The foundation laid by existing research opens up numerous avenues for future exploration. The untapped potential of this compound derivatives is substantial, particularly in the development of novel functional molecules.

Emerging research is focusing on:

Novel Catalytic Systems : The development of more efficient and greener synthetic methods, potentially using novel catalysts, could overcome existing synthetic hurdles. researchgate.net This includes the use of metal-free catalytic systems to promote reactions like O-arylation. researchgate.net

Multicomponent Reactions : Designing one-pot, multicomponent reactions that utilize this compound or its precursors can lead to the rapid and efficient generation of diverse molecular libraries for screening. nih.govrsc.org

Photocatalysis : The unique photochemical properties of the pyridinone ring could be further exploited in photocatalytic syntheses to access novel chemical space. clockss.orgacs.org

The untapped potential for its derivatives is particularly evident in:

Medicinal Chemistry : Beyond the established antimicrobial and anticancer applications, derivatives could be explored as inhibitors for new biological targets. frontiersin.orgnih.gov The scaffold's ability to act as a hydrogen bond donor and acceptor makes it suitable for targeting enzymes like kinases and others. nih.gov For instance, derivatives are being investigated as PIM-1 kinase inhibitors and for activity against neurodegenerative diseases by targeting the NMDA receptor. nih.govresearchgate.net

Materials Science : The chromophoric properties of some pyridone derivatives suggest their potential use in the development of functional dyes and materials for optoelectronic applications. nih.gov The ability to tune the electronic properties of the pyridinone ring through substitution makes it an attractive scaffold for creating novel organic materials.

Agrochemicals : The biological activity of pyridinone derivatives could extend to agrochemical applications, such as the development of new insecticides or fungicides. mdpi.com

Broader Scientific Impact and Interdisciplinary Research Opportunities for this compound Studies

The study of this compound has a scientific impact that transcends pure synthetic chemistry, fostering interdisciplinary research. The journey from synthesizing a simple heterocyclic building block to developing a potential therapeutic agent or a new material necessitates collaboration across multiple scientific disciplines.

Key interdisciplinary opportunities include:

Chemistry and Biology : The synthesis of novel derivatives and the evaluation of their biological activities is a classic example of the synergy between chemistry and biology. frontiersin.orgnih.govresearchgate.net This collaboration is crucial for drug discovery and the development of new therapeutic agents.

Computational Chemistry and Experimental Synthesis : Computational studies can provide valuable insights into the tautomeric equilibria, reactivity, and potential biological activity of this compound derivatives, thereby guiding experimental efforts. researchgate.net Docking studies, for example, can help in the rational design of enzyme inhibitors. nih.gov

Organic Synthesis and Materials Science : The development of pyridinone-based functional materials for applications in electronics and photonics requires the combined expertise of organic chemists, who can synthesize tailored molecules, and materials scientists, who can characterize their physical properties and fabricate devices. nih.gov

Process Chemistry and Green Chemistry : Optimizing the synthesis of this compound and its derivatives for industrial-scale production while minimizing environmental impact presents an opportunity for collaboration between academic researchers and industrial process chemists, with a focus on developing greener and more sustainable chemical processes. google.comresearchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Chloro-2(3H)-pyridinone, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves cyclization of chlorinated pyridine precursors or nucleophilic substitution on pyridinone scaffolds. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing substituents at the 6-chloro position . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of halogenating agents (e.g., POCl₃). Purity can be enhanced via recrystallization in ethanol/water mixtures (7:3 v/v) .

Q. How is the structural integrity of this compound confirmed in experimental settings?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm the pyridinone ring structure and chlorine substitution. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 144.56 for C₄H₅ClN₄ derivatives) . Raman spectroscopy identifies vibrational bands associated with the carbonyl group (C=O stretch at ~1670 cm⁻¹) and chlorine substituents .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Avoid exposure to moisture or strong bases, which can dechlorinate the compound. Stability tests under varying pH (4–9) show degradation above pH 8, forming hydroxylated byproducts . Use amber glass vials to minimize photolytic decomposition.

Advanced Research Questions

Q. How do computational models predict the reactivity of this compound derivatives in drug design?

  • Methodological Answer : Density functional theory (DFT) calculations assess electron density at the chlorine site, predicting susceptibility to nucleophilic attack. Molecular docking studies (e.g., with HIV-1 reverse transcriptase) highlight hydrogen bonding between the pyridinone carbonyl and Lys101 residue, guiding structural modifications for enhanced binding . MD simulations evaluate conformational stability in aqueous environments .

Q. What strategies resolve discrepancies in biological activity data for pyridinone derivatives across studies?

  • Methodological Answer : Contradictions in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., β-galactosidase reporters). For HIV-1 resistance, site-directed mutagenesis of viral strains (e.g., K103N mutation) clarifies structure-activity relationships. Cross-validate results with orthogonal assays (e.g., SPR vs. cell-based infectivity) .

Q. What analytical techniques are recommended for detecting degradation products of this compound under varying pH?

  • Methodological Answer : LC-MS/MS with a C18 column (ACN/water gradient) identifies hydroxylated and dimerized byproducts. Solid-phase extraction (SPE) pre-concentrates low-abundance degradants. Computational Raman mapping correlates spectral shifts (e.g., loss of C-Cl bands at 550 cm⁻¹) with structural changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.